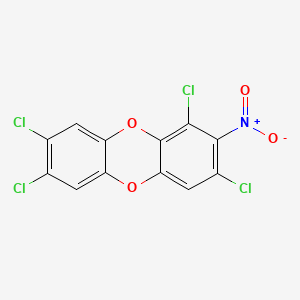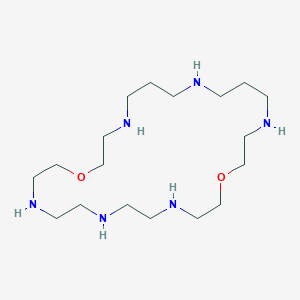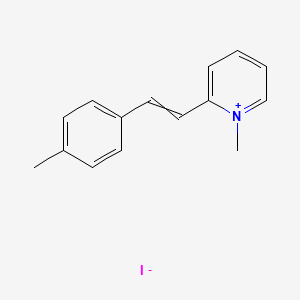![molecular formula C8H18NO4P B14336122 Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate CAS No. 104584-00-1](/img/structure/B14336122.png)
Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide is an organic compound with a unique structure that includes both diethyl and dimethoxyphosphinyl groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide typically involves the reaction of diethylamine with dimethoxyphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
Diethylamine+Dimethoxyphosphinyl chloride→N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the required anhydrous conditions and optimize reaction parameters such as temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dimethoxyphosphinyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Applications De Recherche Scientifique
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphine metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can act as a ligand, binding to metal ions or active sites on enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylacetamide: A common solvent with similar structural features but different functional groups.
N,N-Diethylacetamide: Similar in structure but lacks the dimethoxyphosphinyl group.
Dimethylformamide: Another solvent with similar applications in organic synthesis.
Uniqueness
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide is unique due to the presence of both diethyl and dimethoxyphosphinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
104584-00-1 |
|---|---|
Formule moléculaire |
C8H18NO4P |
Poids moléculaire |
223.21 g/mol |
Nom IUPAC |
2-dimethoxyphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C8H18NO4P/c1-5-9(6-2)8(10)7-14(11,12-3)13-4/h5-7H2,1-4H3 |
Clé InChI |
KSLQKPFNWKVAMV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)



![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)

![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)


![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)

![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
![1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea](/img/structure/B14336112.png)
